molecular formula C15H23ClN4O2 B2378629 Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate CAS No. 1701515-57-2

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate

Cat. No.: B2378629
CAS No.: 1701515-57-2
M. Wt: 326.83
InChI Key: NXBGVTZONQDRJE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate typically involves the reaction of 5-chloropyrazine-2-carbaldehyde with tert-butyl 4-aminomethyl-1,4-diazepane-1-carboxylate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

IUPAC Name

tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-4-5-19(7-8-20)11-12-9-18-13(16)10-17-12/h9-10H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBGVTZONQDRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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